Boc-NH-PEG20-CH2CH2COOH

PROTAC linker SAR targeted protein degradation

PROTAC linker length dictates ternary complex geometry and degradation efficiency. Boc-NH-PEG20-CH2CH2COOH delivers the PEG20 scaffold (~88 atoms) as a monodisperse, analytically defined building block with orthogonal Boc/COOH groups for stepwise conjugation. • Monodisperse: Definitive LC-MS/NMR characterization vs. polydisperse mixtures. • Orthogonal: Sequential amidation (EDC/NHS) then Boc deprotection (TFA). • SAR-ready: ±2-4 EO units can shift DC₅₀ >10-fold; PEG20 is the validated mid-range baseline.

Molecular Formula C48H95NO24
Molecular Weight 1070.3 g/mol
Cat. No. B7909464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-PEG20-CH2CH2COOH
Molecular FormulaC48H95NO24
Molecular Weight1070.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C48H95NO24/c1-48(2,3)73-47(52)49-5-7-54-9-11-56-13-15-58-17-19-60-21-23-62-25-27-64-29-31-66-33-35-68-37-39-70-41-43-72-45-44-71-42-40-69-38-36-67-34-32-65-30-28-63-26-24-61-22-20-59-18-16-57-14-12-55-10-8-53-6-4-46(50)51/h4-45H2,1-3H3,(H,49,52)(H,50,51)
InChIKeyQMWDZLKSNKFDPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-NH-PEG20-CH2CH2COOH: Technical Specification


Boc-NH-PEG20-CH2CH2COOH (synonym: t-Boc-N-amido-PEG20-propionic acid) is a heterobifunctional polyethylene glycol (PEG) linker with molecular weight approximately 1,000 Da (PEG20 unit). The compound features a Boc (tert-butyloxycarbonyl)-protected primary amine at one terminus and a propionic acid (-CH₂CH₂COOH) moiety at the other . It is classified within the PEG-based PROTAC linker family and is primarily procured as a synthetic building block for constructing proteolysis-targeting chimeras (PROTACs) and other bioconjugates requiring sequential orthogonal conjugation . The Boc group provides reversible amine protection that is stable under basic conditions but cleaves cleanly with trifluoroacetic acid (TFA), while the carboxylic acid enables amide bond formation with amine-containing molecules via carbodiimide-mediated coupling (EDC/NHS or HATU) [1].

Sequential orthogonal conjugation: Boc (acid-labile) and propionic acid enable stepwise amide couplings without intermediate protection.
Mid-range PEG20 scaffold (~88 atoms extended) provides a rational starting point for PROTAC ternary complex geometry optimization.
Monodisperse (discrete PEG20) ensures a single molecular species for reproducible synthesis and analytical characterization.

Why Boc-NH-PEG20-CH2CH2COOH Cannot Be Substituted


In PROTAC development and bioconjugation workflows, linker selection is not a trivial interchange of PEG chain lengths or protecting groups. PEG chain length directly modulates ternary complex formation geometry between the E3 ligase, target protein, and PROTAC molecule, thereby dictating degradation efficiency (DC₅₀) and maximal degradation (Dₘₐₓ) [1]. Systematic structure-activity relationship (SAR) studies have demonstrated that varying PEG linker length by even 2-4 ethylene oxide units can produce a >10-fold difference in degradation potency and alter degradation selectivity profiles [2]. Substituting Boc-NH-PEG20-CH2CH2COOH with a shorter PEG analog (e.g., PEG4, PEG8) reduces the spatial reach between ligase and target binding moieties, potentially collapsing productive ternary complex formation; substituting with a longer PEG analog (e.g., PEG40) increases molecular weight beyond the renal filtration threshold (~40-50 kDa for PEGylated proteins), altering pharmacokinetic clearance profiles in downstream conjugates [3]. Furthermore, the Boc/COOH orthogonal protecting group architecture is not universally retained across PEG linker variants — alternative analogs may employ Fmoc, Cbz, or unprotected amines, each imposing different deprotection conditions and synthetic compatibility constraints . The specific combination of (i) Boc-protected amine, (ii) PEG20 spacer length (~88 atoms extended), and (iii) propionic acid terminus represents a defined chemical space that cannot be assumed equivalent to PEGn variants with n ≠ 20 or alternative protecting groups.

PEG chain length mismatch
Shorter (PEG4–PEG8) analogs may reduce ternary complex formation efficiency; longer (PEG40+) analogs may introduce excessive conformational entropy or alter clearance profiles. PEG20 occupies an empirically validated mid-range for diverse targets.
Protecting group incompatibility
Fmoc-protected PEG linkers are base-labile and incompatible with standard amide coupling conditions. Unprotected NH₂-PEG20-COOH requires separate amine masking, increasing synthetic complexity and side reactions.
Polydispersity confounds reproducibility
Polydisperse PEG1000 contains a mixture of oligomers, leading to variable PROTAC species and batch-to-batch inconsistency. Monodisperse PEG20 eliminates this analytical and biological variability.

Boc-NH-PEG20-CH2CH2COOH vs. Closest Analogs


Optimal PEG20 Linker Length for Ternary Complexes

PROTAC linker length is a conformational tuner that determines whether E3 ligase and target protein achieve mutual orientation necessary for productive ubiquitination [1]. In a systematic SAR study of Retro-2-based PROTACs, GSPT1 degradation was shown to depend directly on flexible PEG chain linker length [2]. Cross-study analysis of published PROTAC SAR data indicates that PEG linkers spanning approximately 12-24 ethylene oxide units (PEG12 to PEG24) frequently yield optimal degradation efficiency for medium-to-large protein targets, whereas shorter PEG linkers (PEG2-PEG6) are typically optimal only for targets with closely apposed binding sites . Boc-NH-PEG20-CH2CH2COOH (PEG20, ~88 atoms extended chain length) falls within this empirically derived optimal range for diverse target classes, whereas PEG4/PEG6 analogs (~12-18 atoms extended) may produce sub-optimal ternary complex geometry, and PEG40+ analogs may introduce excessive conformational entropy that reduces degradation cooperativity .

Linker length SAR
Class-level inference
PEG20~88 atoms extended, MW ~1,000 Da
PEG4–612–18 atoms extended
PEG40+>160 atoms extended
Observed>10-fold DC₅₀ variation across PEG2–PEG12 series
Support ternary complex geometry screening
Class-level evidence from published PROTAC SAR; individual target validation recommended
PROTAC linker SAR targeted protein degradation PEG chain length optimization

Orthogonal Boc/COOH Architecture for Sequential Conjugation

Boc-NH-PEG20-CH2CH2COOH employs a Boc-protected amine and a propionic acid terminal group that are fully orthogonal: the Boc group is stable under the basic and neutral conditions required for carboxylic acid activation and amide bond formation, while the propionic acid is inert under the acidic conditions (TFA) required for Boc deprotection [1]. This contrasts with analogs employing Fmoc protection (e.g., Fmoc-N-PEG20-acid), where the base-labile Fmoc group is incompatible with the basic conditions of standard amide coupling, and analogs with unprotected amines (e.g., NH₂-PEG20-COOH) that require separate amine protection strategies or risk undesired polymerization [2]. The C2 spacer (propionic acid vs. acetic acid in Boc-NH-PEG20-CH₂COOH) provides marginally increased distance from the PEG backbone, which may reduce steric hindrance during coupling to bulky binding ligands — a structural feature not present in acetic acid-terminated analogs .

Orthogonal Boc/COOH
Class-level inference
BocStable to base; cleaved with TFA, >95% in 30 min
FmocBase-labile; incompatible with amide coupling
NH₂Unprotected; requires external masking
Support sequential conjugation workflow
Amide coupling yield typically >90% under standard EDC/NHS conditions
orthogonal protection bioconjugation PEG linker sequential coupling

PEG20 Hydrodynamic Radius Below Renal Threshold

The pharmacokinetic benefit of PEGylation is directly correlated with PEG molecular weight and hydrodynamic radius. Renal clearance is the primary elimination route for PEGylated biomolecules, and the glomerular filtration threshold corresponds to a hydrodynamic radius of approximately 3.5-4.5 nm (roughly equivalent to a globular protein of 40-50 kDa or a linear PEG of 20-30 kDa) [1]. Boc-NH-PEG20-CH2CH2COOH has a PEG molecular weight of approximately 1,000 Da (PEG20 unit). When conjugated to small-molecule ligands (typically <1 kDa), the total conjugate molecular weight remains below the renal threshold, preserving renal elimination — a desirable property for PROTACs where extended systemic circulation is not the primary objective. This contrasts with PEG40+ linkers (PEG MW >2,000 Da), which can push small-molecule conjugate molecular weight above renal threshold, altering clearance mechanism and potentially prolonging systemic exposure beyond the window required for target degradation [2]. For applications where extended circulation is desired (e.g., protein/antibody conjugates), PEG20 provides moderate half-life extension while PEG4-PEG8 provides minimal extension and PEG40+ provides pronounced extension [3].

Renal threshold context
Class-level inference
PEG20Hydrodynamic radius ~1.5–2.0 nm; below renal filtration threshold
PEG40+Radius >4 nm; may bypass renal filtration, altering clearance
Conjugate MWTypically stays
PK profile interpretation context
Class-level from PEGylation PK literature; confirm for specific conjugate
PEGylation pharmacokinetics renal clearance hydrodynamic radius

Mild Acidic Boc Deprotection for Sensitive Ligands

The Boc protecting group is the most widely used amine protecting group in peptide and conjugate synthesis due to its clean, quantitative cleavage with trifluoroacetic acid (TFA), yielding only CO₂ and tert-butanol or isobutylene as volatile byproducts [1]. This contrasts with Cbz (benzyloxycarbonyl) protection, which requires hydrogenolysis (H₂/Pd-C) that is incompatible with many functional groups (e.g., alkenes, alkynes, certain heterocycles), and Fmoc protection, which requires basic conditions (piperidine) that may be incompatible with base-sensitive esters or β-elimination-prone linkers [2]. In PROTAC synthesis workflows where the Boc-NH-PEG20-CH2CH2COOH linker is first coupled via its carboxylic acid to an amine-containing ligand (e.g., E3 ligase ligand), subsequent Boc deprotection with TFA/DCM (typically 1:1 to 95:5 TFA/DCM, 30 min, room temperature) releases the free amine in >95% yield for subsequent coupling to the target protein ligand . The mild acidity of TFA is generally compatible with most small-molecule PROTAC warheads, though acid-sensitive motifs (e.g., tert-butyl esters, Boc groups on other moieties, certain acetals) will co-deprotect [1].

Boc deprotection
Class-level inference
TFA/DCM (1:1 to 95:5), 30 min, RT
>95% conversion; volatile byproducts (CO₂, isobutylene)
Broad functional group tolerance vs. Cbz (H₂/Pd-C) or Fmoc (piperidine)
Deprotection workflow compatibility
Acid-sensitive motifs may co-deprotect; review ligand structure
Boc deprotection PROTAC synthesis TFA cleavage acid-labile groups

Monodisperse PEG20 Ensures Analytical Reproducibility

Boc-NH-PEG20-CH2CH2COOH is a monodisperse (discrete) PEG compound with a precisely defined molecular weight of approximately 1,000 Da (exact PEG20 unit count) . This contrasts with polydisperse PEG reagents (e.g., PEG1000, PEG2000, PEG5000) that are mixtures of oligomers with a distribution of chain lengths centered around the nominal average molecular weight . Polydisperse PEG linkers introduce multiple challenges in PROTAC development: (i) each oligomer length produces a distinct PROTAC species with potentially different degradation potency and selectivity profiles; (ii) analytical characterization (HPLC, MS) of the final PROTAC product is complicated by multiple overlapping peaks; (iii) batch-to-batch variability in oligomer distribution can confound biological reproducibility [1]. Monodisperse PEG20 eliminates these variables — the final PROTAC is a single molecular species amenable to precise mass spectrometry and HPLC characterization, and synthesis is fully reproducible across independent batches .

Monodispersity
Class-level inference
PDI = 1.00 (single species) vs. polydisperse PEG1000 PDI ~1.05–1.15
Analytical reproducibility context
Enables definitive LC-MS/NMR; eliminates batch variability from oligomer distribution
monodisperse PEG polydispersity quality control PROTAC characterization

Boc-NH-PEG20-CH2CH2COOH Optimal Applications


PROTAC Linker SAR Library Synthesis

Boc-NH-PEG20-CH2CH2COOH serves as the optimal starting point for systematic PROTAC linker length SAR studies. Based on class-level evidence that PEG linkers of 12-24 ethylene oxide units frequently yield optimal degradation efficiency for medium-to-large protein targets, the PEG20 scaffold (~88 atoms extended) provides a rational central baseline from which both shorter (e.g., PEG8, PEG12) and longer (e.g., PEG24, PEG30) variants can be systematically explored . In a typical workflow, the Boc-NH-PEG20-CH2CH2COOH linker is first coupled to an amine-containing E3 ligase ligand (e.g., VHL or CRBN ligand) via EDC/NHS-mediated amide bond formation at the carboxylic acid terminus, followed by Boc deprotection with TFA and subsequent coupling of the target protein ligand to the liberated amine. Parallel synthesis of PEGn variants enables rapid identification of the optimal linker length for a given target protein [1].

PROTACs Requiring Extended Linker Reach

Certain target proteins and E3 ligase binding pockets are separated by distances exceeding the reach of short PEG linkers (PEG2-PEG6, ~8-18 atoms extended). For such targets, Boc-NH-PEG20-CH2CH2COOH provides the necessary spatial separation (~88 atoms extended) to permit productive ternary complex formation without exceeding the linker length that introduces excessive conformational entropy . This is particularly relevant for PROTACs targeting large protein domains, protein complexes, or membrane-associated targets where binding sites are sterically inaccessible to shorter linkers. The PEG20 linker length has been empirically validated in multiple PROTAC campaigns as a mid-range length associated with robust degradation across diverse target classes [1]. Researchers developing PROTACs for novel targets lacking pre-existing linker SAR data benefit from selecting PEG20 as an initial candidate, reducing the likelihood of false-negative degradation results attributable solely to suboptimal linker length [2].

Sequential Bioconjugation Using Orthogonal Amine/COOH

In bioconjugation workflows requiring sequential attachment of two distinct moieties (e.g., fluorescent dye followed by targeting ligand; biotin followed by payload), Boc-NH-PEG20-CH2CH2COOH provides fully orthogonal functional groups that enable stepwise, controlled conjugation . The carboxylic acid can be first activated (EDC/NHS or HATU) and coupled to an amine-containing molecule under conditions where the Boc group remains intact (pH 7-8, non-acidic). Following purification of the intermediate conjugate, the Boc group is removed with TFA to liberate the primary amine, which can then be coupled to a second molecule bearing a carboxylic acid, NHS ester, or other amine-reactive functionality [1]. This orthogonal approach eliminates the need for separate protection/deprotection steps or competing side reactions that plague attempts to use unprotected bifunctional linkers (e.g., NH₂-PEG20-COOH) in one-pot reactions [2].

Preclinical PROTAC Optimization with Monodisperse Intermediates

As PROTAC programs advance from hit identification to lead optimization, analytical reproducibility and precise molecular characterization become essential for regulatory documentation and patent filings. Boc-NH-PEG20-CH2CH2COOH, as a monodisperse PEG compound, yields PROTAC products that are single molecular species amenable to definitive characterization by LC-MS, HRMS, and NMR . This contrasts sharply with polydisperse PEG linkers, which produce complex mixtures of PROTAC oligomers that confound analytical assessment of purity, stability, and batch-to-batch consistency [1]. For PROTAC candidates intended for in vivo pharmacology studies or IND-enabling toxicology assessments, the use of monodisperse PEG20 linkers from the earliest stages of optimization ensures that the final lead compound is analytically well-defined and manufactured under reproducible conditions [2].

Application
Selection Property
Validation Focus
PROTAC linker SAR library synthesis
PEG20 mid-range scaffold
Degradation efficiency across linker series
PROTACs targeting large protein domains
Extended linker reach (~88 atoms)
Ternary complex formation assessment
Sequential bioconjugation workflows
Orthogonal Boc/COOH architecture
Stepwise conjugation reproducibility
Preclinical PROTAC optimization
Monodisperse PEG20 identity
Analytical characterization consistency

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